4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid
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Overview
Description
4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications. It is a colorless solid and is often used as a precursor in the synthesis of dyes and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, which involves heating naphthalene with ammonium salts to introduce the amino groups . The sulfonation process can be carried out using oleum (a solution of sulfur trioxide in sulfuric acid), which adds sulfonic acid groups to the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulfonic acid groups can be reduced to form sulfinic acids.
Substitution: The amino and sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfinic acids, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .
Scientific Research Applications
4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is used in the study of enzyme kinetics and as a fluorescent probe in biochemical assays.
Medicine: It has potential therapeutic applications, including its use as a non-toxic hemostatic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
111950-39-1 |
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Molecular Formula |
C12H14N2O6S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(2-aminoethylamino)naphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C12H14N2O6S2/c13-5-6-14-11-3-4-12(22(18,19)20)9-2-1-8(7-10(9)11)21(15,16)17/h1-4,7,14H,5-6,13H2,(H,15,16,17)(H,18,19,20) |
InChI Key |
RJWSVVPKYWVRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)NCCN)S(=O)(=O)O |
Origin of Product |
United States |
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